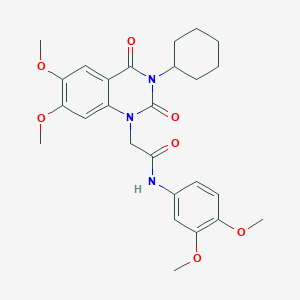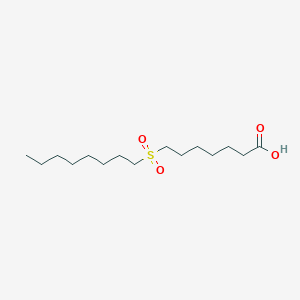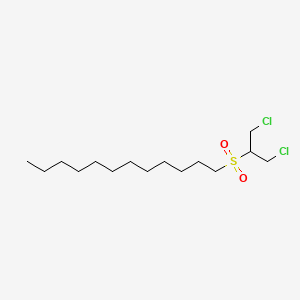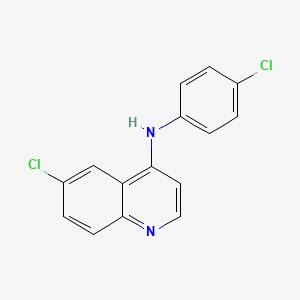![molecular formula C19H15NO5 B11465267 9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one](/img/structure/B11465267.png)
9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
9-(7-Methoxy-2H-1,3-benzodioxol-5-yl)-1H,3H,4H,9H-furo[3,4-b]quinolin-1-one: 1-benzo[1,3]dioxol-5-yl-3-N-fused heteroaryl indole , is a compound with an intriguing structure. Let’s break it down:
- The benzo[1,3]dioxol-5-yl group consists of a benzene ring fused with a 1,3-dioxole ring.
- The furo[3,4-b]quinolin-1-one moiety combines a quinoline ring with a furan ring, resulting in a fused heterocyclic system.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One approach is via a Pd-catalyzed C-N cross-coupling reaction . Specifically, the coupling of an appropriate 3-N-fused heteroaryl amine with a 3-bromoindole derivative leads to the desired product . Alternatively, the compound can be obtained by introducing a benzo[1,3]dioxole group at the N1-position of an indole using a copper-catalyzed coupling reaction followed by bromination .
Industrial Production: While specific industrial production methods are not widely documented, the compound’s synthetic feasibility suggests that it could be produced on a larger scale using similar synthetic routes.
Chemical Reactions Analysis
Reactivity: This compound likely undergoes various chemical reactions, including oxidation, reduction, and substitution. detailed studies on its reactivity are scarce.
Common Reagents and Conditions:Pd-catalyzed C-N cross-coupling: Utilizes palladium catalysts for the formation of C-N bonds.
Bromination: Introduction of bromine atoms using N-bromosuccinimide (NBS).
Major Products: The major products depend on the specific reaction conditions. Further research is needed to explore the full scope of its reactivity.
Scientific Research Applications
Anticancer Activity: Interestingly, related compounds (1-benzo[1,3]dioxol-5-yl-indoles) have been evaluated for their anticancer potential. Specifically, they were tested against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines. Notably, 3-N-benzo[1,2,5]oxadiazole and 3-N-2-methylquinoline derivatives exhibited promising activity .
Mechanism of Action
The exact mechanism by which this compound exerts its effects remains to be fully elucidated. further studies have shown that 3-N-2-methylquinoline induces cell cycle arrest at the S phase and apoptosis in CCRF-CEM cancer cells .
Comparison with Similar Compounds
While direct comparisons are limited, this compound’s unique fused heterocyclic structure sets it apart. Similar compounds include other indole-based antitubulin agents, but their specific structures and mechanisms differ .
Properties
Molecular Formula |
C19H15NO5 |
|---|---|
Molecular Weight |
337.3 g/mol |
IUPAC Name |
9-(7-methoxy-1,3-benzodioxol-5-yl)-4,9-dihydro-3H-furo[3,4-b]quinolin-1-one |
InChI |
InChI=1S/C19H15NO5/c1-22-14-6-10(7-15-18(14)25-9-24-15)16-11-4-2-3-5-12(11)20-13-8-23-19(21)17(13)16/h2-7,16,20H,8-9H2,1H3 |
InChI Key |
TYKGGOZJXGMKNA-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC2=C1OCO2)C3C4=CC=CC=C4NC5=C3C(=O)OC5 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-benzyl-5-{[(4-fluorophenyl)amino]methyl}-1,2-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B11465194.png)
![Methyl 4-[3-(4-chlorophenyl)-6,7,8,9,10,11-hexahydrocycloocta[e]pyrazolo[1,5-a]pyrimidin-5-yl]benzoate](/img/structure/B11465209.png)
![2-({[(1-Phenyl-1H-tetraazol-5-YL)sulfanyl]acetyl}amino)-5,6-dihydro-4H-cyclopenta[B]thiophene-3-carboxamide](/img/structure/B11465211.png)
![6-Amino-4-(4,7-dimethoxy-1,3-benzodioxol-5-yl)-3-(4-fluorophenyl)-2,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B11465215.png)

![14,14-dimethyl-5-prop-2-enylsulfanyl-7-propylsulfanyl-13-oxa-10-thia-3,4,6,8-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2,4,7,11(16)-pentaene](/img/structure/B11465221.png)


![N~2~-acetyl-N-[2-(1,3-benzodioxol-5-ylamino)-1-(4-methoxyphenyl)-2-oxoethyl]-N-methylglycinamide](/img/structure/B11465252.png)
![N-[3-(5-{[2-(4-nitrophenyl)-2-oxoethyl]sulfanyl}-1,3,4-oxadiazol-2-yl)phenyl]acetamide](/img/structure/B11465256.png)
![N-[5-(1,3-benzoxazol-2-yl)-2-chlorophenyl]-4-ethylbenzamide](/img/structure/B11465261.png)
![3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine](/img/structure/B11465269.png)


